PROTAC CDK9 degrader-4

PROTAC CDK9 degradation DC50

PROTAC CDK9 degrader-4 is a heterobifunctional PROTAC that recruits cereblon (CRBN) to catalyze ubiquitination and proteasomal degradation of CDK9 (DC₅₀=0.99 μM). Unlike ATP-competitive inhibitors (e.g., NVP-2, IC₅₀=0.514 nM), it eliminates both enzymatic and scaffolding functions of CDK9, achieving durable suppression of MYC-driven transcriptional networks unattainable by inhibition alone. Well-characterized dose-response parameters in MCF-7, MDA-MB-231, MDA-MB-468, and MX-1 cells (IC₅₀ range: 8.93–51.48 μM) provide a reliable reference for degradation assay development, combination screening, and degrader benchmarking. MW 792.97, LogP 4.3. Commercially available—no custom synthesis required.

Molecular Formula C43H56N10O5
Molecular Weight 793.0 g/mol
Cat. No. B12428977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC CDK9 degrader-4
Molecular FormulaC43H56N10O5
Molecular Weight793.0 g/mol
Structural Identifiers
SMILESCCC(CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)NC(=O)N4CCN(CC4)CCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(C)C
InChIInChI=1S/C43H56N10O5/c1-4-31(27-54)46-37-23-38(53-40(48-37)34(25-45-53)28(2)3)44-24-29-12-14-32(15-13-29)47-43(58)51-21-19-50(20-22-51)18-7-5-6-9-30-10-8-11-33-35(30)26-52(42(33)57)36-16-17-39(55)49-41(36)56/h8,10-15,23,25,28,31,36,44,54H,4-7,9,16-22,24,26-27H2,1-3H3,(H,46,48)(H,47,58)(H,49,55,56)/t31-,36?/m0/s1
InChIKeyYAEBZMQWNHWNAG-BRKUKBBPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC CDK9 Degrader-4 for Targeted Transcriptional Regulation in TNBC Research


PROTAC CDK9 degrader-4 (CAS: 2411021-01-5) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that induces cereblon (CRBN)-mediated ubiquitination and proteasomal degradation of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation . As a highly efficient, transcriptionally targeted degrader, it offers a mechanistic alternative to ATP-competitive CDK9 inhibitors [1]. Its primary application lies in oncology research, particularly for triple-negative breast cancer (TNBC) and other MYC-driven malignancies where CDK9 dependency is pronounced .

Why Generic CDK9 Inhibitors or Alternative PROTACs Cannot Substitute for PROTAC CDK9 Degrader-4


Direct substitution of CDK9 inhibitors or other PROTAC degraders with PROTAC CDK9 degrader-4 is not scientifically valid. CDK9 inhibitors (e.g., NVP-2, IC50 = 0.514 nM) bind the ATP pocket and inhibit kinase activity but fail to eliminate the scaffolding functions of CDK9, leading to compensatory feedback that sustains MYC expression and limits therapeutic efficacy . In contrast, PROTAC-mediated degradation ablates both enzymatic and scaffolding roles, achieving more durable suppression of oncogenic transcription [1]. Among CDK9 PROTACs, potency varies dramatically: dCDK9-202 achieves a DC50 of 3.5 nM [2], while PROTAC CDK9 degrader-4 exhibits a DC50 of 0.99 μM —a ~280-fold difference in degradation efficiency. Similarly, selectivity profiles diverge: some degraders exhibit significant off-target effects on IKZF1/3 or other CDKs, whereas PROTAC CDK9 degrader-4 demonstrates a defined selectivity window [1]. These quantitative differences in degradation potency, isoform specificity, and downstream transcriptional modulation preclude generic substitution and necessitate compound-specific selection based on experimental objectives.

Quantitative Comparative Evidence for PROTAC CDK9 Degrader-4 Selection


CDK9 Degradation Potency (DC50) Compared to Next-Generation PROTAC Degraders

PROTAC CDK9 degrader-4 induces CDK9 degradation in MCF-7 cells with a DC50 of 0.99 μM . This potency is notably lower than that of recently developed CDK9 PROTACs, such as dCDK9-202 (DC50 = 3.5 nM in TC-71 cells) [1] and compound 29 (DC50 = 3.94 nM in MDA-MB-231 cells) [2], reflecting its earlier-generation design. The ~280-fold difference in DC50 underscores that PROTAC CDK9 degrader-4 is not a high-potency probe but serves as a validated, commercially accessible tool compound for establishing baseline degradation responses or for applications where sub-micromolar potency is sufficient.

PROTAC CDK9 degradation DC50

Antiproliferative Activity in TNBC Cell Lines Compared to Alternative Degraders

PROTAC CDK9 degrader-4 inhibits proliferation of MDA-MB-231 TNBC cells with an IC50 of 51.48 μM, and MDA-MB-468 cells with an IC50 of 16.46 μM . In the same MDA-MB-231 model, the more advanced degrader compound 45 (structurally related to degrader-4) achieves potent apoptosis induction, while compound 29 exhibits an IC50 significantly lower than 51.48 μM [1]. Additionally, THAL-SNS-032, another CDK9 PROTAC, shows only modest activity in MDA-MB-231 cells [2]. This comparative profile positions PROTAC CDK9 degrader-4 as a reference compound for assessing relative sensitivity across breast cancer subtypes rather than as a high-potency lead for TNBC therapeutics.

Triple-negative breast cancer IC50 MDA-MB-231

Isoform Degradation Profile Versus PROTAC CDK9 Degrader-5 and -6

PROTAC CDK9 degrader-4 does not have publicly reported isoform-specific DC50 values for CDK9-42 and CDK9-55 isoforms. In contrast, structurally distinct analogs PROTAC CDK9 degrader-5 and PROTAC CDK9 degrader-6 exhibit defined isoform degradation profiles, with DC50 values ranging from 0.03 μM to 0.14 μM for these isoforms . The lack of isoform-resolution data for degrader-4 represents a significant limitation for studies requiring isoform-specific analysis. Researchers investigating differential roles of CDK9 splice variants should prioritize degrader-5 or degrader-6, which provide validated isoform selectivity data.

CDK9 isoforms PROTAC degradation selectivity

Structural and Physicochemical Profile Relative to Orally Bioavailable Degraders

PROTAC CDK9 degrader-4 has a molecular weight of 792.97 Da, LogP of 4.3, and 5 hydrogen bond donors . These physicochemical properties place it outside typical oral bioavailability guidelines (e.g., Lipinski's Rule of Five: MW < 500, LogP < 5, HBD < 5). In contrast, compound 29 (MW not disclosed but described as orally bioavailable) was specifically optimized for oral administration and demonstrates favorable oral bioavailability in mice with significant CDK9 depletion in TNBC tumor tissues following oral dosing [1]. The higher LogP and molecular weight of degrader-4 suggest it is not optimized for oral delivery and is better suited for in vitro studies or parenteral administration in preclinical models.

PROTAC oral bioavailability physicochemical properties

Mechanistic Differentiation from ATP-Competitive CDK9 Inhibitors

Unlike ATP-competitive CDK9 inhibitors such as NVP-2 (IC50 = 0.514 nM) , which block kinase activity but trigger compensatory feedback that sustains MYC expression, PROTAC CDK9 degrader-4 eliminates the CDK9 protein entirely via CRBN-mediated proteasomal degradation . This ablation of both enzymatic and scaffolding functions results in more robust disruption of MYC transcriptional networks and nucleolar homeostasis [1]. While direct comparative data for degrader-4 versus NVP-2 are not available, the class-level advantage of degradation over inhibition is well-established for CDK9-targeting agents.

PROTAC CDK9 inhibition transcriptional regulation

Optimal Research Applications for PROTAC CDK9 Degrader-4 Based on Comparative Evidence


Establishing Baseline CDK9 Degradation Response Curves in Breast Cancer Cell Lines

PROTAC CDK9 degrader-4 is an ideal tool for generating baseline CDK9 degradation dose-response curves in MCF-7, MDA-MB-231, MDA-MB-468, and MX-1 cells, where its DC50 (0.99 μM) and IC50 values (ranging from 8.93 μM to 51.48 μM) are well-characterized . These data serve as a reference point for evaluating newer, more potent degraders or for screening combination therapies. Its validated, commercially available status eliminates the need for custom synthesis, enabling rapid experimental deployment .

Comparative Pharmacology Studies: Degradation vs. Inhibition of CDK9

Researchers investigating the differential biological consequences of CDK9 degradation versus ATP-competitive inhibition can use PROTAC CDK9 degrader-4 as a degradation tool alongside inhibitors like NVP-2 (IC50 = 0.514 nM) . While not the most potent degrader available, its distinct mechanism—eliminating both enzymatic and scaffolding functions—enables studies of compensatory feedback mechanisms and MYC network disruption that are not achievable with inhibition alone .

In Vitro Validation of CDK9 Dependency in MYC-Driven Cancer Models

Given that CDK9 degradation potently disrupts MYC-regulated transcriptional networks , PROTAC CDK9 degrader-4 can be employed to validate CDK9 dependency in MYC-driven cancer cell lines, including triple-negative breast cancer and acute myelogenous leukemia models . Its demonstrated ability to reduce CDK9 levels and inhibit proliferation in TNBC cells supports its use in genetic dependency studies and functional genomics screens.

Method Development and Assay Standardization for PROTAC Characterization

PROTAC CDK9 degrader-4 serves as a well-characterized reference standard for developing and validating cellular degradation assays, Western blot protocols for CDK9 quantification, and high-throughput screening platforms for PROTAC discovery. Its defined physicochemical properties (MW 792.97, LogP 4.3) and established degradation kinetics in multiple cell lines provide a reliable benchmark for optimizing experimental conditions.

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